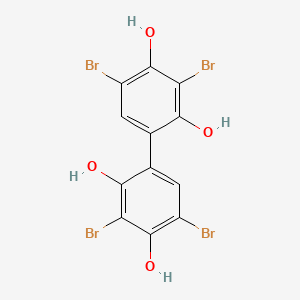

3,3',5,5'-Tétrabromobiphényl-2,2',4,4'-tétraol

Vue d'ensemble

Description

Tebrofen is a polyphenol drug with antiviral and anticancer properties.

Applications De Recherche Scientifique

Potentiel anticancéreux

Tebrophen, un polyphénol halogéné semisynthétique, est un médicament antiviral connu qui s'est avéré inhiber les activités sur les cibles liées à l'inflammation et au cancer . Il a montré qu'il inhibait les activités des kinases ZAP-70 et Lck, ainsi que l'hydrolase DPPIV . Il a également été observé qu'il ralentissait la propagation de diverses lignées cellulaires cancéreuses, notamment le cancer du sein (MDA-MB-231), l'ostéosarcome (U2OS) et le carcinome du col de l'utérus (HeLa) .

Traitement des maladies virales des yeux

Tebrophen, qui est une forme de 3,3’,5,5’-tétrabromobiphényl-2,2’,4,4’-tétraol, a été utilisé pour le traitement des maladies virales des yeux .

Intermédiaires de synthèse organique

Le 3,3’,5,5’-tétrabromobiphényl peut être utilisé comme intermédiaires de synthèse organique . Cela signifie qu'il peut être utilisé dans les processus de recherche et développement en laboratoire et les processus de production chimique .

Intermédiaires pharmaceutiques

En plus d'être utilisé comme intermédiaires de synthèse organique, le 3,3’,5,5’-tétrabromobiphényl peut également être utilisé comme intermédiaires pharmaceutiques . Cela suggère son utilisation potentielle dans le développement et la production de divers produits pharmaceutiques .

Étalon de référence analytique

Le 3,3’,5,5’-tétrabromobiphényl-2,2’,4,4’-tétraol peut être utilisé comme étalon de référence analytique pour la quantification de l'analyte dans les échantillons d'air et les échantillons de sédiments/boues à l'aide de techniques chromatographiques .

Élimination des polluants de l'environnement aquatique

Le 3,3’,5,5’-tétrabromobiphényl-2,2’,4,4’-tétraol trouve des applications dans une variété de produits de consommation allant des tissus aux plastiques et à l'électronique . Son élimination de l'environnement aquatique à l'aide de membranes nanofibrées de chitosane (CS)/poly(alcool vinylique) (PVA) écologiques est rapportée .

Mécanisme D'action

Target of Action

The primary targets of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol are tyrosine kinases Lck and ZAP-70, and the hydrolase Dipeptidyl peptidase IV (DPPIV/CD26) . These enzymes play crucial roles in various cellular processes, including signal transduction, cell growth, and differentiation .

Biochemical Pathways

The compound affects the biochemical pathways related to the metabolism of xenobiotic chemicals . By activating the expression of enzyme genes like CYP1A1, it mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Result of Action

The molecular and cellular effects of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol’s action are primarily related to its role in activating the expression of xenobiotic metabolizing enzymes . This can lead to the metabolism and detoxification of various xenobiotic compounds, potentially influencing cellular responses to these compounds .

Action Environment

The action, efficacy, and stability of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can be influenced by various environmental factors. For instance, its use as a flame retardant suggests that it may be stable under high-temperature conditions . Additionally, its removal from the aquatic environment using environmentally friendly materials has been reported , indicating that its action and stability can be influenced by the presence of certain substances in the environment.

Analyse Biochimique

Biochemical Properties

3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding to AhR, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol activates the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as CYP1A1 . These interactions are crucial for the compound’s role in mediating biochemical and toxic effects.

Cellular Effects

3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the aryl hydrocarbon receptor leads to changes in the expression of genes involved in xenobiotic metabolism . Additionally, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can impact cell cycle regulation and may play a role in the development and maturation of tissues .

Molecular Mechanism

The molecular mechanism of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol involves its binding to the aryl hydrocarbon receptorThis binding initiates the transcription of genes encoding phase I and II xenobiotic metabolizing enzymes . The compound’s ability to activate these enzymes is a key aspect of its biochemical and toxicological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol is relatively stable, but its long-term effects on cellular function can vary. For example, prolonged exposure to the compound can lead to alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol in animal models vary with different dosages. At lower doses, the compound may induce the expression of xenobiotic metabolizing enzymes without causing significant toxicity. At higher doses, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are important for understanding the compound’s safety profile.

Metabolic Pathways

3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol is involved in metabolic pathways related to xenobiotic metabolism. The compound interacts with enzymes such as CYP1A1, which are responsible for the biotransformation of xenobiotics. These interactions can affect metabolic flux and the levels of metabolites in the body . Understanding these pathways is crucial for assessing the compound’s impact on metabolic processes.

Transport and Distribution

The transport and distribution of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol within cells and tissues involve various transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues. Additionally, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can interact with specific transporters that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within the body.

Subcellular Localization

3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol is localized in various subcellular compartments, including the nucleus and cytoplasm. The compound’s interaction with the aryl hydrocarbon receptor and subsequent translocation to the nucleus is a key aspect of its activity. Additionally, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol may undergo post-translational modifications that direct it to specific organelles . These localization patterns are important for understanding the compound’s function at the cellular level.

Propriétés

IUPAC Name |

2,4-dibromo-6-(3,5-dibromo-2,4-dihydroxyphenyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O4/c13-5-1-3(9(17)7(15)11(5)19)4-2-6(14)12(20)8(16)10(4)18/h1-2,17-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOSYMCDPNAWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)O)C2=CC(=C(C(=C2O)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182233 | |

| Record name | Tebrofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27951-69-5 | |

| Record name | Tebrofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027951695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebrofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

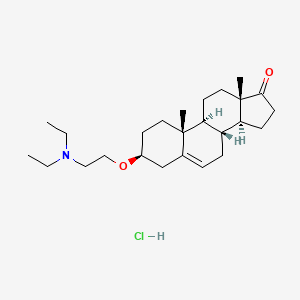

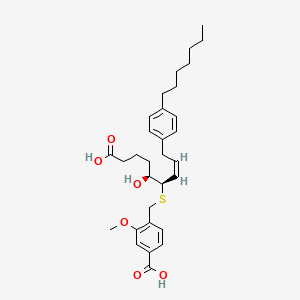

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)

![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)

![5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione](/img/structure/B1682660.png)

![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)

![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)